Purine, 2-amino-6-(p-nitrobenzylthio)-
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Overview
Description
Purine, 2-amino-6-(p-nitrobenzylthio)-: is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 2-position and a p-nitrobenzylthio group at the 6-position of the purine ring. Purine derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Purine, 2-amino-6-(p-nitrobenzylthio)- typically involves the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with p-nitrobenzylthiol. This reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group at the 2-position can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the p-nitrobenzylthio moiety can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position, where the p-nitrobenzylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Bases like sodium hydride or potassium carbonate are commonly used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the amino group.
Reduction: Amino derivatives resulting from the reduction of the nitro group.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Purine, 2-amino-6-(p-nitrobenzylthio)- is used as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in medicinal chemistry and drug development .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Medicine: The compound’s potential therapeutic applications include antiviral, anticancer, and antimicrobial activities. Its ability to inhibit specific enzymes and interfere with biological pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, Purine, 2-amino-6-(p-nitrobenzylthio)- can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of Purine, 2-amino-6-(p-nitrobenzylthio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Amino-6-(benzylthio)purine: Similar in structure but lacks the nitro group, which can affect its biological activity and chemical reactivity.
2-Amino-6-chloropurine: A precursor in the synthesis of Purine, 2-amino-6-(p-nitrobenzylthio)-, with different reactivity due to the presence of a chlorine atom.
6-Benzylthioguanine: Another purine derivative with a benzylthio group, used in different therapeutic applications.
Uniqueness: Purine, 2-amino-6-(p-nitrobenzylthio)- is unique due to the presence of both an amino group and a p-nitrobenzylthio group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5069-64-7 |
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Molecular Formula |
C12H10N6O2S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
6-[(4-nitrophenyl)methylsulfanyl]-7H-purin-2-amine |
InChI |
InChI=1S/C12H10N6O2S/c13-12-16-10-9(14-6-15-10)11(17-12)21-5-7-1-3-8(4-2-7)18(19)20/h1-4,6H,5H2,(H3,13,14,15,16,17) |
InChI Key |
BUJCBTLJYNRGFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=NC3=C2NC=N3)N)[N+](=O)[O-] |
Origin of Product |
United States |
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